molecular formula C18H27FN2O3S B2931864 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705093-23-7

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No. B2931864
CAS RN: 1705093-23-7
M. Wt: 370.48
InChI Key: WFPKVOYOSMGWFG-UHFFFAOYSA-N
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Description

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a chemical compound used in laboratory settings . It’s also known as "5-Fluorotoluene-2-sulfonyl chloride" .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-methylbenzenesulfonyl chloride” is C7H6ClFO2S . The InChI Key is XLPGWKNCWMFHOD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-Fluoro-2-methylbenzenesulfonyl chloride” is a liquid at room temperature . It has a molecular weight of 208.64 g/mol . The density is 1.433 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Piperidine Derivatives in Aminocarbonylation : Piperidine derivatives, like 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, are utilized as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions. Such reactions are significant in the synthesis of carboxamides and ketocarboxamides, particularly from iodoalkenes and iodoarenes (Takács et al., 2014).

Medicinal Chemistry and Drug Design

  • Synthesis of Antibacterial Agents : Piperidine compounds have been synthesized for their potential antibacterial properties. Studies show that derivatives of 1,3,4-oxadiazole and sulfamoyl attached to piperidine structures, similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, exhibit valuable antibacterial results (Aziz‐ur‐Rehman et al., 2017).

Materials Science and Corrosion Studies

  • Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their ability to inhibit corrosion, particularly on iron surfaces. Quantum chemical calculations and molecular dynamic simulations of these derivatives show promising results in corrosion inhibition (Kaya et al., 2016).

Organometallic Chemistry

  • Catalysis in Alcohol Oxidation : Certain piperidine-based sulfonate compounds are used as catalysts in the selective oxidation of alcohols. These compounds, structurally related to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, show effectiveness in catalyzing the oxidation of primary and secondary alcohols (Hazra et al., 2015).

Quantum Chemistry

  • Electrochemical Fluorination Studies : The electrochemical fluorination of cyclic amines like methylpiperidines, which are structurally similar to 1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, has been explored to understand the dynamics of C-N bond cleavage and the formation of fluorinated compounds (Abe et al., 2000).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The sulfonyl fluoride motif in “4-Fluoro-2-methylbenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids. This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .

properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-14-13-15(19)3-4-18(14)25(22,23)21-11-5-16(6-12-21)20-9-7-17(24-2)8-10-20/h3-4,13,16-17H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPKVOYOSMGWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(4-Fluoro-2-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

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